2-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
CAS No.: 1705349-56-9
Cat. No.: VC6990613
Molecular Formula: C15H15F4N3O3S
Molecular Weight: 393.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705349-56-9 |
|---|---|
| Molecular Formula | C15H15F4N3O3S |
| Molecular Weight | 393.36 |
| IUPAC Name | 2-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C15H15F4N3O3S/c16-12-3-1-10(2-4-12)9-26(23,24)22-7-5-11(6-8-22)13-20-21-14(25-13)15(17,18)19/h1-4,11H,5-9H2 |
| Standard InChI Key | YUPPKNVXMNEZLT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₅H₁₅F₄N₃O₃S, with a molecular weight of 393.36 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-[1-[(4-Fluorophenyl)methylsulfonyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
| SMILES | C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC=C(C=C3)F |
| InChI Key | YUPPKNVXMNEZLT-UHFFFAOYSA-N |
| PubChem CID | 90542561 |
The 1,3,4-oxadiazole ring (positions 1–3) is linked to a piperidin-4-yl group at position 2 and a trifluoromethyl group at position 5. The piperidine nitrogen is further functionalized with a 4-fluorobenzyl sulfonyl group, introducing steric bulk and electronic modulation.
Physicochemical Properties
While solubility data are unavailable, the compound’s logP (calculated) of 2.8 suggests moderate lipophilicity, favorable for membrane permeability. The trifluoromethyl group enhances metabolic stability, while the sulfonyl moiety improves water solubility via polar interactions .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of acylhydrazides or oxidative cyclization of thiosemicarbazides. For this compound, a plausible route includes:
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Piperidine Functionalization: Sulfonylation of piperidin-4-amine with 4-fluorobenzyl sulfonyl chloride.
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Oxadiazole Formation: Condensation of the sulfonylated piperidine with trifluoroacetic hydrazide, followed by cyclization using phosphorous oxychloride or polyphosphoric acid .
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals:
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¹H NMR: Aromatic protons from the 4-fluorobenzyl group (δ 7.2–7.4 ppm), piperidine protons (δ 2.5–3.5 ppm), and oxadiazole CH (δ 8.1 ppm).
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¹⁹F NMR: Three distinct signals for the trifluoromethyl (-CF₃, δ -62 ppm) and 4-fluorobenzyl (-F, δ -115 ppm) groups.
Biological Activities and Mechanisms
Anticancer Activity
1,3,4-Oxadiazoles with sulfonamide substituents demonstrate histone deacetylase (HDAC) inhibition. Patent US10464911B2 highlights derivatives with IC₅₀ < 50 nM against HDAC6, a target in multiple myeloma and neurodegenerative diseases . The trifluoromethyl group may enhance target binding via hydrophobic interactions .
Enzymatic Interactions
Molecular docking studies suggest the oxadiazole ring interacts with catalytic residues in HDAC6’s active site, while the sulfonyl group forms hydrogen bonds with asparagine-100 and histidine-61 .
Structure-Activity Relationship (SAR)
Critical structural determinants include:
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Trifluoromethyl Group: Increases electron-withdrawing effects, stabilizing the oxadiazole ring and enhancing metabolic resistance .
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4-Fluorobenzyl Sulfonyl: Improves solubility and directs molecular orientation via π-π stacking with aromatic enzyme residues .
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Piperidine Ring: Conformational flexibility allows adaptation to binding pockets in diverse targets .
Comparative Analysis with Analogous Compounds
The 4-fluorobenzyl group in VC6990613 may offer superior CNS penetration compared to chlorinated analogs .
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.
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Target Validation: Confirm HDAC6 inhibition via enzymatic assays.
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Toxicity Screening: Evaluate hepatotoxicity and mutagenicity in vitro.
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